![molecular formula C8H10N6O2 B13054885 N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a compound belonging to the class of triazolopyrimidines. This compound is known for its unique structure, which combines a triazole ring fused with a pyrimidine ring. The presence of the isobutyramide group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can be achieved through a multi-step process. One common method involves the two-step diazotization-nitrification method or a one-step direct nitration reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of high-energy materials due to its stability and energetic properties.
Mechanism of Action
The mechanism of action of N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-7-oxo-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-benzylbenzamide
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,5-d]pyrimidine derivatives
Uniqueness
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide stands out due to its unique combination of a triazole and pyrimidine ring fused together, along with the isobutyramide group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is C34H36N6O7 with a molecular weight of approximately 640.7 g/mol. The compound features a triazolo-pyrimidine core structure that is pivotal for its biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C34H36N6O7 |
Molecular Weight | 640.7 g/mol |
CAS Number | 2082744-78-1 |
The presence of various functional groups in this compound contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that triazolo-pyrimidine derivatives exhibit significant antibacterial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
- Compound Tested : Related triazolo-pyrimidine derivatives
- Target Bacteria : Mycobacterium smegmatis
- Minimum Inhibitory Concentration (MIC) : 50 μg/mL
- Inhibition Percentage : 78.24 ± 4.05% at 15 μg/mL against leucyl-tRNA synthetase
These results suggest that the compound has potential as an antibacterial agent and may be effective against drug-resistant bacterial strains.
Anticancer Activity
The triazolo-pyrimidine framework has also been linked to anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells.
Research Findings
- Mechanism of Action : Interaction with DNA and inhibition of topoisomerases
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer cells
- Results : Significant reduction in cell viability at concentrations as low as 10 μM
These findings highlight the potential of this compound in cancer therapeutics.
Antifungal Activity
Additionally, the compound has shown promising antifungal properties against various fungal pathogens.
Summary of Antifungal Studies
- Fungi Tested : Candida albicans, Aspergillus niger
- Efficacy : Demonstrated significant antifungal activity with MIC values comparable to standard antifungal agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The triazole ring system is known for its ability to form hydrogen bonds with target sites, enhancing binding affinity and specificity.
Potential Targets
- Leucyl-tRNA Synthetase - Inhibition leads to disruption in protein synthesis.
- DNA Topoisomerases - Prevents DNA replication and transcription.
- Enzymatic Pathways in Fungi - Disruption of metabolic processes leading to cell death.
Properties
Molecular Formula |
C8H10N6O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-methyl-N-(7-oxo-2,6-dihydrotriazolo[4,5-d]pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C8H10N6O2/c1-3(2)6(15)10-8-9-5-4(7(16)11-8)12-14-13-5/h3H,1-2H3,(H3,9,10,11,12,13,14,15,16) |
InChI Key |
QBFALFOMKHYMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=NNN=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.